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The following table outlines the core characteristics of both compounds, highlighting the critical differences

that influence their suitability as research tools.

Feature

RUSKI-201 (dihydrochloride)

RUSKI-43

Primary Target

Reported ICso

Selectivity

Key Advantage

Major Limitation

Cellular Toxicity

Hedgehog acyltransferase (HHAT) [1]
[2] [3]

0.20 pM (purified HHAT) [1] [2] [3]

High; no off-target cytotoxicity
observed [3] [6]

Validated as a selective chemical
probe for cellular studies; ideal for on-
target effect investigation [3] [7] [5]

No effect on cell viability at
concentrations >25 pM [3]

Hedgehog acyltransferase (HHAT) [4]
[5]

Potent HHAT inhibitor (specific value
not consolidated from search results)

Low; exhibits significant off-target and
cytotoxic activity [3] [6]

Early lead compound; useful for
studying HHAT inhibition in specific
contexts like brain metastasis [8]

Not a specific cellular probe; off-
target effects mask Hhat-dependent
signaling, complicating data
interpretation [3] [5]

Off-target cytotoxicity (ECso =11 £ 2.5
MM in Shh-Light2 cells) [3]
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Feature

Effect on Non-
Target Pathways

Recommended

RUSKI-201 (dihydrochloride)
No effect on Wnt signaling,
demonstrating selectivity over related

MBOAT family members [3]

Preferred tool molecule for studying

RUSKI-43

~50% reduction in Wnt signaling,
indicating off-target activity [3]

Use with caution; results in cellular

Use HHAT catalytic function and Hh
signaling in cells [3] [6] [5]

studies require careful validation with
more selective probes [3]

Supporting Experimental Data and Context

The conclusions in the table above are drawn from key orthogonal cell-based assays and profiling studies.

e Orthogonal Cell-Based Assay Profiles: A critical study directly compared RUSKI-41, RUSKI-43, and
RUSKI-201 in a series of experiments to isolate on-target HHAT inhibition from off-pathway effects
[3].

o Hh Signaling Inhibition: All three compounds inhibited firefly luciferase activity in Shh-Light2
reporter cells in a dose-dependent manner, consistent with Hh pathway inhibition [3].

o Off-Target Effect Test: When compounds were applied directly to the Shh-Light2 cells
(bypassing the HHAT-producing cells), RUSKI-41 and RUSKI-43 still inhibited signaling,
while RUSKI-201 had no effect. This indicated that RUSKI-41 and RUSKI-43 were acting on
targets other than, or in addition to, HHAT [3].

o Cytotoxicity Correlation: The off-target inhibition was linked to cytotoxicity. RUSKI-41 and
RUSKI-43 showed significant cell death in the same assay, whereas RUSKI-201 did not affect
cell viability [3].

e Direct Target Engagement Evidence: The selectivity of RUSKI-201 was confirmed using a
bioorthogonal palmitate reporter (YnPal) in HEK-293 Shh+ cells [3].

o Methodology: Cells were treated with RUSKI-201 and fed YnPal. The tagged palmitate was
incorporated into proteins via click chemistry, and Shh palmitoylation was assessed by Western
Blot. Global palmitoylation was monitored by in-gel fluorescence [3].

o Finding: RUSKI-201 selectively inhibited Shh palmitoylation (TCso = 0.87 pM) without
affecting global protein palmitoylation, confirming its specific action on the HHAT enzyme [3].
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e Research Application of RUSKI-43: Despite its limitations, RUSKI-43 was used in a 2025 study
investigating brain metastasis. The study found that the targeted agents Fingolimod and RU-
SKI1-43 suppressed the growth of brain metastasis in animal experiments, positioning it as a "potential
drug for RBM10 mutation" [8]. This suggests RUSKI-43 may still have utility in specific in vivo

models, though its mechanism may be complex.

Interpretation Guide for Researchers

To help you visualize the key differences in how these compounds act in a cellular environment, see the

diagram below.
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Diagram: RUSKI-201 acts specifically on HHAT, while RUSKI-43 has additional off-target effects.

Click to download full resolution via product page

Based on the consolidated data, here are the practical recommendations for their use:

e For most cellular studies aimed specifically at understanding HHAT function, RUSKI-201
dihydrochloride is the superior and recommended tool. Its clean selectivity profile ensures that
observed phenotypic changes are due to HHAT inhibition and not confounding cytotoxicity [3] [6].
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¢ If using RUSKI-43, it is crucial to include extensive control experiments to account for its off-target
toxicity. Data obtained with this compound should be interpreted with caution and, where possible,
validated with the more selective RUSKI-201 [3].

¢ For in vivo models, the choice may depend on the specific research question and model system, as
illustrated by the brain metastasis study [8]. However, the known off-target effects of RUSKI-43
necessitate careful result interpretation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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